molecular formula C15H26N2O2S B15020132 N-(5-methylpyridin-2-yl)nonane-1-sulfonamide

N-(5-methylpyridin-2-yl)nonane-1-sulfonamide

Cat. No.: B15020132
M. Wt: 298.4 g/mol
InChI Key: MRTMTBZGMIRPEX-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)nonane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a nonane chain and a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)nonane-1-sulfonamide typically involves the reaction of 5-methylpyridine with nonane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

5-methylpyridine+nonane-1-sulfonyl chlorideThis compound\text{5-methylpyridine} + \text{nonane-1-sulfonyl chloride} \rightarrow \text{this compound} 5-methylpyridine+nonane-1-sulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)nonane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-(5-methylpyridin-2-yl)nonane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)nonane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylpyridin-2-yl)butane-1-sulfonamide
  • N-(5-methylpyridin-2-yl)hexane-1-sulfonamide
  • N-(5-methylpyridin-2-yl)octane-1-sulfonamide

Uniqueness

N-(5-methylpyridin-2-yl)nonane-1-sulfonamide is unique due to its longer nonane chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to shorter-chain analogs.

Properties

Molecular Formula

C15H26N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)nonane-1-sulfonamide

InChI

InChI=1S/C15H26N2O2S/c1-3-4-5-6-7-8-9-12-20(18,19)17-15-11-10-14(2)13-16-15/h10-11,13H,3-9,12H2,1-2H3,(H,16,17)

InChI Key

MRTMTBZGMIRPEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCS(=O)(=O)NC1=NC=C(C=C1)C

Origin of Product

United States

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